N-[2-(4-methoxyphenyl)ethyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide
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Overview
Description
N-[2-(4-methoxyphenyl)ethyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various fields of scientific research. This compound features a combination of functional groups, including a methoxyphenyl group, a thiolan ring, and a diazepane ring, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the alkylation of 4-methoxyphenylacetonitrile with 2-bromoethylamine, followed by cyclization to form the thiolan ring. The resulting intermediate is then reacted with 1,4-diazepane-1-carboxylic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiolan ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carboxamide group can produce an amine derivative.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the design of compounds with anti-inflammatory or analgesic properties.
Industry: It can be utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which N-[2-(4-methoxyphenyl)ethyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxyphenyl group can engage in π-π interactions with aromatic residues, while the thiolan ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of target proteins and influence cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
Uniqueness
N-[2-(4-methoxyphenyl)ethyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide stands out due to its combination of a methoxyphenyl group, a thiolan ring, and a diazepane ring. This unique structure imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2S/c1-24-18-5-3-16(4-6-18)7-9-20-19(23)22-11-2-10-21(12-13-22)17-8-14-25-15-17/h3-6,17H,2,7-15H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJVAWQWRZEBTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCCN(CC2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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